Product packaging for erythrophloin C(Cat. No.:)

erythrophloin C

Cat. No.: B1261674
M. Wt: 404.6 g/mol
InChI Key: OVQNZDVEWYMACH-SVIYCKGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythrophloin C is a chemical compound of significant interest in antimicrobial research. Scientific literature indicates that it has exhibited antitubercular activity against Mycobacterium tuberculosis H37Rv . This places it as a potential candidate for investigations into novel treatments for tuberculosis, a global health challenge. The structure of this compound has been detailed in the primary scientific literature . Research into compounds of this nature is crucial for addressing the growing issue of antibiotic resistance. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant primary literature for comprehensive data on its properties and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O2 B1261674 erythrophloin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36O2

Molecular Weight

404.6 g/mol

IUPAC Name

methyl (1S,2S,3R,6R,7R,10S,11S,12S)-2-(7-phenylheptyl)tetracyclo[8.2.1.03,12.06,11]trideca-4,8-diene-7-carboxylate

InChI

InChI=1S/C28H36O2/c1-30-28(29)24-15-14-20-18-25-21(22-16-17-23(24)26(20)27(22)25)13-9-4-2-3-6-10-19-11-7-5-8-12-19/h5,7-8,11-12,14-17,20-27H,2-4,6,9-10,13,18H2,1H3/t20-,21-,22-,23+,24-,25+,26-,27-/m1/s1

InChI Key

OVQNZDVEWYMACH-SVIYCKGTSA-N

Isomeric SMILES

COC(=O)[C@@H]1C=C[C@@H]2C[C@H]3[C@@H]([C@@H]4[C@H]3[C@H]2[C@H]1C=C4)CCCCCCCC5=CC=CC=C5

Canonical SMILES

COC(=O)C1C=CC2CC3C(C4C3C2C1C=C4)CCCCCCCC5=CC=CC=C5

Synonyms

erythrophloin C

Origin of Product

United States

Advanced Methodologies for Isolation and Purification of Erythrophloin C from Natural Sources

Botanical and Biological Origin of Erythrophloin C

The primary sources of this compound are specific plant species belonging to the Lauraceae family. Understanding the botanical distribution is the first step in developing targeted isolation protocols.

This compound has been successfully isolated from the roots of Beilschmiedia erythrophloia, an evergreen tree found in Taiwan and surrounding regions. acs.orggrafiati.comnih.govdicames.online This species is a member of the large pantropical genus Beilschmiedia, which comprises approximately 250 species. nih.gov

This compound is an endiandric acid analogue, a class of secondary metabolites that are considered chemotaxonomic markers for the genera Beilschmiedia and Endiandra. nih.govresearchgate.net While this compound itself has been specifically identified in B. erythrophloia, numerous other endiandric acid derivatives have been isolated from various species within these two genera. Phytochemical investigations have confirmed the presence of these compounds in at least 11 Beilschmiedia species and 4 Endiandra species, making them the exclusive known natural sources of this class of molecules. nih.gov

Table 1: Genera and Species Known to Produce Endiandric Acid Derivatives
GenusSpeciesReference
BeilschmiediaB. anacardioides nih.gov
B. alloiophylla nih.gov
B. cryptocaryoides nih.gov
B. erythrophloia (Source of this compound) nih.gov
B. ferruginea nih.gov
B. fulva nih.gov
B. manii nih.gov
B. oligandra nih.gov
B. obtusifolia nih.gov
B. tooram nih.gov
B. tsangii nih.gov
EndiandraE. baillonii nih.gov
E. introsa nih.gov
E. jonesii nih.gov
E. kingiana nih.gov

The concentration and diversity of secondary metabolites like this compound can exhibit significant variability. This variation can occur between different species (interspecific) and within individuals of the same species (intraspecific) due to genetic factors, geographical location, climate, and seasonal changes. upsi.edu.my

Currently, there is a lack of published research specifically quantifying the intraspecific and interspecific variability of this compound. However, studies on related species and compounds provide a framework for expected variations. For instance, analysis of different solvent extracts from Beilschmiedia roxburghiana showed significant variation in the total phenolic and flavonoid content, indicating that the chemical profile within the genus is not uniform. scispace.com Similarly, the composition of essential oils has been shown to differ among various Beilschmiedia species. researchgate.net It is therefore highly probable that the yield of this compound varies between different populations of B. erythrophloia and that other Beilschmiedia species may produce this compound in quantities that are currently below the limit of detection or have not yet been investigated. A systematic quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC) across different species and populations would be necessary to fully assess this variability.

Identification of Productive Beilschmiedia Species and Other Genera

Modern Extraction Techniques from Complex Biological Matrices

Extracting this compound from the root of B. erythrophloia requires efficient methods that can liberate the compound from the complex plant matrix while minimizing degradation.

The initial reported isolation of this compound utilized a conventional solvent extraction approach. The dried and powdered root material of B. erythrophloia was extracted with methanol (B129727) (MeOH). grafiati.com The resulting crude methanolic extract was then subjected to liquid-liquid partitioning between ethyl acetate (B1210297) (EtOAc) and water. The active fraction containing this compound was found in the ethyl acetate layer, indicating its semi-polar character. grafiati.com

Optimization of this process is crucial for maximizing yield and selectivity. Key parameters that can be adjusted include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. boku.ac.at For tetracyclic triterpenoids and related endiandric acids, solvents of intermediate polarity are often most effective. Sequential extraction with a series of solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate, methanol) can also be employed to pre-fractionate the extract, removing highly non-polar lipids or highly polar compounds, thereby simplifying subsequent purification steps. boku.ac.atscielo.br

Table 2: Optimized Parameters for Extraction of Triterpenoids and Related Compounds
Compound ClassPlant SourceExtraction MethodOptimal ParametersReference
Triterpenoids (Oleanolic Acid, etc.)Ligustrum lucidumUAESolvent: 90% Ethanol; Time: 30 min; Temperature: 60°C; Power: 250 W csic.es
TriterpenoidsChaenomeles speciosaUAESolvent: 93% Ethanol; Time: 30 min; Temperature: 70°C; Power: 390 W nih.gov
Phenolic Acids & TanninsAlchemilla vulgarisDeep Eutectic Solvent (DES) ExtractionSolvent: Choline chloride:urea (1:2); Temperature: 70°C; Time: 180 min mdpi.com
AntioxidantsLaurus nobilis (Lauraceae)SFEFluid: CO₂ with 4% Ethanol co-solvent; Pressure: 250 bar; Temperature: 60°C researchgate.net

Modern extraction techniques aim to reduce solvent consumption, extraction time, and energy usage, aligning with the principles of green chemistry.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.gov This method has been successfully applied to extract various triterpenoids, often resulting in higher yields in shorter times compared to conventional methods. csic.esnih.govresearchgate.net For a compound like this compound, UAE with an optimized ethanol-water mixture could significantly improve extraction efficiency. csic.es

Supercritical Fluid Extraction (SFE) is another advanced green technology that uses a fluid above its critical temperature and pressure (most commonly CO₂) as the extraction solvent. nih.gov Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. scielo.br Its solvating power can be finely tuned by adjusting pressure and temperature. For semi-polar compounds like this compound, the polarity of supercritical CO₂ can be increased by adding a small amount of a co-solvent, such as ethanol. mdpi.com SFE has been effectively used to obtain extracts from other plants in the Lauraceae family and is a promising technique for the clean extraction of this compound. researchgate.netunesp.br

Optimization of Solvent Systems and Parameters for Selective Extraction

Advanced Chromatographic and Non-Chromatographic Separation Strategies

Following extraction, the crude mixture containing this compound must undergo extensive purification to isolate the compound in a pure form. This is typically achieved through a multi-step strategy involving various chromatographic techniques.

The purification of endiandric acid analogues generally follows a sequential chromatographic process. nih.govadvancechemjournal.com The crude extract is first subjected to low-pressure Column Chromatography (CC) using a stationary phase like silica (B1680970) gel. nih.gov Elution is performed with a solvent gradient of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate), which separates the complex mixture into several less complex fractions. nih.gov

These primary fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. vbspu.ac.in The enriched fractions are then subjected to further purification using High-Performance Liquid Chromatography (HPLC), often in a semi-preparative or preparative mode. nih.gov Reversed-phase columns (e.g., C18) are commonly used, which separate compounds based on their hydrophobicity. nih.govmdpi.com For particularly complex mixtures or the separation of stereoisomers, more advanced techniques like recycling HPLC or multidimensional chromatography systems can be employed. researchgate.netacs.org

Non-chromatographic techniques are generally used for initial sample clean-up rather than final purification. speciation.net Methods such as precipitation can remove unwanted classes of compounds, while liquid-liquid extraction (as used in the initial partitioning) is a powerful method for initial fractionation based on polarity. speciation.net Solid-Phase Extraction (SPE) can also be used as a sample pre-treatment step to remove interfering substances and pre-concentrate the target analyte before high-resolution chromatographic analysis. speciation.net

Table 3: Typical Sequential Strategy for Chromatographic Purification of Endiandric Acids
StepTechniqueStationary PhaseMobile Phase ExamplePurposeReference
1Sample ClarificationN/A (Filtration/Centrifugation)N/ARemove particulate matter
2Initial FractionationColumn Chromatography (CC)Silica GelGradient of n-Hexane/Ethyl AcetateGross separation into fractions nih.gov
3Fraction MonitoringThin-Layer Chromatography (TLC)Silica Gel 60 F-254Various solvent systemsIdentify fractions containing the target compound vbspu.ac.in
4Final PurificationPreparative HPLCReversed-Phase (C18)Gradient of Acetonitrile/WaterIsolate pure compound nih.govmdpi.com

Multi-Dimensional Column Chromatography Approaches

The initial purification of this compound and related alkaloids from a crude plant extract typically begins with classic column chromatography, often involving multiple stages with different stationary phases to enhance separation. A common primary step involves chromatography over silica gel. ajol.info For instance, in the phytochemical investigation of Erythrophleum fordii, a chloroform fraction of the plant extract was subjected to silica gel column chromatography using a gradient of chloroform and methanol to yield several cassaine-type diterpenoids. ajol.info This initial separation is crucial for fractionating the complex extract into simpler mixtures based on polarity.

To further resolve these complex fractions, multi-dimensional chromatography strategies are employed. This involves using a series of columns with different separation mechanisms. For example, after initial separation on silica gel, fractions can be further purified using size-exclusion chromatography with materials like Sephadex LH-20. ajol.info In the isolation of diterpenoid alkaloids from Erythrophleum suaveolens, a crude extract was first subjected to an acid-base extraction to enrich the alkaloid fraction. This was followed by chromatography on Sephadex LH-20 using a chloroform-methanol mixture, which separates molecules based on their size and polarity. ajol.info

A more advanced approach is the use of multi-dimensional multi-mode multi-column (3M) preparative chromatography. This strategy systematically purifies alkaloids by integrating different separation modes, stationary phases, and mobile phase conditions to achieve excellent orthogonality. nih.gov A typical 3M strategy for alkaloids might involve:

An initial enrichment step using a modified ion-exchange column. nih.gov

Orthogonal separation of the enriched fraction using two different reversed-phase columns under varying pH conditions. nih.gov

A third dimension to separate highly similar compounds using mixed-mode or unique stationary phases. nih.gov

A final polishing step to isolate high-purity compounds. nih.gov

This systematic approach has been shown to have significant resolving power for complex alkaloid mixtures. nih.gov Another technique involves the use of polyamide columns to remove tannin-like compounds, which are often present in bark extracts and can interfere with subsequent purification steps. nih.gov

Table 1: Examples of Multi-Dimensional Column Chromatography in Erythrophleum Diterpenoid Isolation

Species Initial Chromatography Secondary/Further Purification Target Compounds
Erythrophleum fordii Silica gel column (Chloroform/Methanol gradient) Repeated column chromatography Erythrofordins A, B, and C
Erythrophleum suaveolens Sephadex LH-20 (Chloroform/Methanol) Preparative chromatography (Chloroform/Methanol) Norcassaide and Norerythrosuaveolide
Erythrophleum suaveolens Polyamide column (Methanol) Preparative C8 HPLC Erythrofordins D and E

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound and its analogues, offering high resolution and efficiency. Both analytical and preparative scale HPLC are utilized in the isolation process.

Preparative HPLC is frequently used as the final step to obtain highly pure compounds. For example, in the isolation of diterpenoids from Erythrophleum suaveolens, fractions obtained from flash chromatography were purified twice by preparative HPLC on a C18 column to yield pure compounds. phytojournal.com Similarly, the purification of erythrofordins D and E from E. suaveolens was achieved through repeated preparative HPLC on a C8 column with a methanol/water gradient. nih.gov The choice of stationary phase (e.g., C18, C8) and mobile phase composition is critical and is tailored to the specific polarity of the target alkaloids. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (UHPLC-QTOF-MS/MS), is a powerful analytical technique for the rapid identification of cassaine (B1668602) diterpenoids in crude extracts and fractions. phytojournal.com This method provides high-resolution separation in a short time, allowing for the characterization of known and new compounds, which can guide the preparative isolation strategy. phytojournal.com

For the purification of alkaloids like this compound, reversed-phase HPLC is commonly employed. The use of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase (typically water/acetonitrile or water/methanol gradients) helps to keep the basic alkaloid molecules ionized, which improves peak shape and separation. researchgate.net

Table 2: Preparative HPLC Parameters for Erythrophleum Diterpenoid Purification

Species HPLC Column Mobile Phase Isolated Compounds
Erythrophleum suaveolens Sunfire® Preparative C18 (5 µm) Water (0.1% HCOOH) / Acetonitrile (gradient) 6α-hydroxy-nor-cassamide, Nor-cassamide
Erythrophleum suaveolens Preparative C8 Methanol / Water (gradient) Erythrofordins D and E
Erythrophleum ivorense Semi-preparative HPLC Not specified 6α-hydroxy-norcassamine, Erythrophleguine, Nor-cassamine

Countercurrent Chromatography and Other Orthogonal Separation Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. globalresearchonline.netresearchgate.net This makes it particularly suitable for the purification of sensitive natural products like alkaloids. nih.govresearchgate.net The separation is based on the differential partitioning of solutes between two immiscible liquid phases. globalresearchonline.net

High-speed countercurrent chromatography (HSCCC) is a widely used form of CCC. mdpi.com The selection of an appropriate biphasic solvent system is the most critical step in developing a CCC separation method. globalresearchonline.net For alkaloids, solvent systems often consist of a mixture of an organic solvent like chloroform or dichloromethane (B109758) and an aqueous buffer, where the pH can be adjusted to optimize the partition coefficients of the target compounds. researchgate.net

A specialized CCC technique, pH-zone-refining CCC, is particularly effective for separating ionizable compounds like alkaloids. mdpi.com In this method, a retainer acid is added to the stationary phase and a counter-ion base to the mobile phase. This creates a pH gradient within the column, allowing for the separation of alkaloids based on their pKa values and hydrophobicity.

While specific applications of CCC for the isolation of this compound are not extensively documented, the technique has been successfully used for the preparative separation of other complex alkaloids. For instance, monoterpenoid indole (B1671886) alkaloids from Tabernaemontana catharinensis were purified using HSCCC with a chloroform-methanol-water solvent system. mdpi.com Given the advantages of high sample recovery and the ability to handle crude extracts, CCC represents a powerful and orthogonal technique that can be integrated into the purification workflow for cassaine diterpenoids. globalresearchonline.netresearchgate.net

Membrane-Based Purification Methodologies (e.g., Ultrafiltration)

Membrane-based filtration techniques, such as microfiltration (MF) and ultrafiltration (UF), offer an efficient means for the preliminary purification of crude plant extracts. scispace.com These methods separate molecules based on size and can be used to remove high-molecular-weight impurities like proteins, polysaccharides, and colloidal particles from the extract, which can interfere with subsequent chromatographic steps. scispace.comnih.gov

In the context of alkaloid purification, a typical workflow would involve the following steps:

Microfiltration (MF): The initial crude extract is passed through a microfiltration membrane (pore size ~0.1-10 µm) to remove suspended solids, cell debris, and other large particulates. jmarksystems.com

Ultrafiltration (UF): The permeate from the MF step is then subjected to ultrafiltration. UF membranes have smaller pore sizes (typically 0.01-0.1 µm) and can remove macromolecules such as proteins, tannins, and pigments. nih.govjmarksystems.com This step clarifies the extract and improves the purity of the target alkaloids. nih.gov

Nanofiltration (NF) can also be employed as a subsequent step to concentrate the low-molecular-weight alkaloids. researchgate.net NF membranes have pore sizes that can retain small organic molecules like this compound while allowing water and some inorganic salts to pass through, thus concentrating the alkaloid fraction and reducing the volume of the solution for further processing. researchgate.net The separation mechanism in nanofiltration for alkaloids is influenced by both size exclusion and charge effects, which are dependent on the pH of the solution. researchgate.net

These membrane-based methodologies are advantageous as they are typically non-denaturing, can be operated at ambient temperature, and are scalable, making them suitable for the initial clean-up stages in the industrial-scale production of purified alkaloids. scispace.com

Elucidation of Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Route of Erythrophloin C within the Endiandric Acid Framework

The prevailing hypothesis for the formation of the core endiandric acid skeleton, from which this compound is derived, involves a cascade of pericyclic reactions. nih.gov This proposed pathway is notable because the key bond-forming cyclization steps are believed to occur without enzymatic mediation. mdpi.com A crucial piece of evidence supporting this theory is that endiandric acids are found in nature as racemic mixtures—meaning both enantiomers of the molecule are present in equal amounts. nih.govrsc.org An enzyme-catalyzed reaction would typically produce a single, enantiomerically pure product. The biosynthesis is thought to commence with a linear, achiral polyene precursor, which then undergoes a series of spontaneous electrocyclizations to generate the complex tetracyclic framework. nih.govdrugfuture.com

The biosynthetic journey from a simple linear chain to a complex polycyclic structure is proposed to proceed through a domino sequence of thermally-allowed electrocyclic reactions. nih.gov This cascade is a prime example of how the inherent chemical reactivity of a molecule can drive the formation of complex natural products. rsc.org The sequence is initiated by the formation of a specific linear tetraene. rsc.org

The key mechanistic steps are as follows:

8π Electrocyclization : The linear tetraene precursor first undergoes a conrotatory 8π electrocyclization, a thermally allowed process under the Woodward-Hoffmann rules, to form a cyclooctatriene intermediate. nih.gov

6π Electrocyclization : This cyclooctatriene intermediate then undergoes a disrotatory 6π electrocyclization to furnish a bicyclo[4.2.0]octadiene system. nih.gov This step is also a thermally allowed pericyclic reaction.

Intramolecular [4+2] Cycloaddition : The final step in forming the characteristic tetracyclic core is an intramolecular Diels-Alder reaction ([4+2] cycloaddition), where a diene and a dienophile present on the side chains of the bicyclo[4.2.0]octadiene intermediate react with each other. nih.govrsc.org

This entire cascade from the linear tetraene to the tetracyclic core can be triggered simply by heating, as demonstrated in landmark biomimetic total syntheses that provided experimental support for the hypothesis. nih.govnih.gov

The biosynthetic cascade for endiandric acids features several key intermediates that serve as branch points, leading to the structural diversity observed within the family.

Linear Polyene Precursors : The geometry of the double bonds in the initial linear tetraene precursor (e.g., (E,Z,Z,E) vs. (Z,Z,Z,Z) isomers) can influence the subsequent cyclization cascade. nih.gov

Cyclooctatriene Intermediates : Following the initial 8π electrocyclization, the resulting cyclooctatriene can exist in different conformations. These conformers can lead to different stereochemical outcomes in the subsequent 6π electrocyclization step. nih.gov The reversible nature of the 6π electrocyclization allows for the interconversion of these intermediates. ic.ac.uk

Bicyclo[4.2.0]octadiene Intermediates : The bicyclo[4.2.0]octadiene structures are critical branch points. For instance, the intermediate known as endiandric acid E can either proceed via a Diels-Alder reaction to form endiandric acid A or undergo a retro-6π electrocyclization back to the cyclooctatriene, which can then re-close to form other isomers like endiandric acid D. nih.gov Similarly, intermediates endiandric acid F and G can interconvert and ultimately react via different Diels-Alder pathways to produce endiandric acids B and C. nih.gov This network of reversible electrocyclizations and irreversible cycloadditions explains how a single linear precursor can give rise to a multitude of structurally distinct natural products.

Mechanistic Investigations of Non-Enzymatic Electrocyclic Reactions in Related Biosyntheses

Enzymatic Components and Genetic Determinants in Relevant Biosynthetic Clusters

While the core cyclization cascade is considered non-enzymatic, the formation of the necessary linear polyene precursor is undoubtedly under enzymatic control. mdpi.comwikipedia.org The biosynthesis is believed to originate from primary metabolic pathways. Specifically, the precursor is assembled from units derived from the shikimate and acetate (B1210297) (polyketide) pathways. mdpi.comwikipedia.org

The proposed starting materials are 4-hydroxycinnamoyl-CoA, from the shikimate pathway, and two molecules of malonyl-CoA from the acetate pathway. wikipedia.org These building blocks are condensed and subsequently modified by a series of enzymes to yield the final polyene chain. The key enzymatic players likely include:

Type III Polyketide Synthases (PKSs) : These enzymes are responsible for the iterative condensation of malonyl-CoA units to a starter unit like 4-hydroxycinnamoyl-CoA. Type III PKSs are known to be present in plants of the Lauraceae family. nih.govresearchgate.netacs.org

Dehydrogenases and Reductases : After the polyketide chain is assembled, a series of reductions and dehydrations would be required to generate the specific pattern of conjugated double bonds seen in the linear tetraene precursor. wikipedia.org

While specific biosynthetic gene clusters (BGCs) for endiandric acid synthesis in Beilschmiedia have not been fully characterized, the study of BGCs for other polyene natural products in bacteria and fungi reveals conserved genes for polyketide synthases, tailoring enzymes, and regulatory proteins. nih.govresearchgate.netnih.gov It is highly probable that a similar, yet-to-be-identified BGC exists in the host plants, governing the production of the achiral precursor that feeds into the spontaneous electrocyclization cascade.

Precursor-Directed Biosynthesis and Mutasynthetic Strategies for Analog Generation

Precursor-directed biosynthesis and mutasynthesis are powerful techniques used to create novel analogues of natural products. Precursor-directed biosynthesis involves feeding structurally modified, synthetic precursors to a native producing organism, which then incorporates them into its metabolic pathway to generate new compounds. Mutasynthesis involves genetically modifying the producing organism to block the synthesis of the natural precursor and then supplying synthetic analogues to be processed by the remaining active enzymes.

In the context of this compound, these strategies could theoretically be applied to generate novel endiandric acid derivatives. For example, one could feed synthetic analogues of 4-hydroxycinnamoyl-CoA or modified polyene precursors to Beilschmiedia plant cultures. Alternatively, if the responsible PKS and tailoring enzymes were identified, their genes could be mutated (mutasynthesis) or expressed in a heterologous host to accept non-native precursors. However, despite the potential of these approaches, their specific application to the biosynthesis of this compound or other endiandric acids has not been reported in the scientific literature to date. The development of such strategies would first require the identification of the specific genes and enzymes involved in the synthesis of the linear polyene precursor.

Strategic Total Synthesis and Chemical Modification Methodologies

Retrosynthetic Analysis and Design of Synthetic Routes to Erythrophloin C

A retrosynthetic analysis involves logically deconstructing a target molecule into simpler, commercially available starting materials. nih.govresearchgate.net For a molecule with the complexity of this compound, a convergent strategy, where different parts of the molecule are synthesized separately before being combined, is highly advantageous. nih.govnii.ac.jprsc.org

The primary retrosynthetic disconnections for this compound would likely involve separating the complex bridged polycyclic core from the side chain and simplifying the core itself. Key bond disconnections could target the formation of the central rings and the installation of the numerous stereocenters.

Table 1: Hypothetical Retrosynthetic Analysis of this compound
Target MoleculeKey DisconnectionPrecursor FragmentsRationale
This compoundC-C bond formation (Coupling Reaction)
  • Fragment A: Polycyclic core
  • Fragment B: Phenylpropanoid side chain
  • A late-stage coupling (e.g., Stille or Suzuki) simplifies the synthesis by allowing the complex core to be built before attaching the side chain. acs.orgnih.gov
    Fragment A (Polycyclic Core)Ring-forming reaction (e.g., Intramolecular Cyclization)
  • Fragment C: A functionalized decalin system
  • Fragment D: A precursor to the bridged ring
  • Breaking down the bridged polycyclic system into more manageable monocyclic or bicyclic precursors is a common strategy for complex terpenes. chemrxiv.orgresearchgate.net

    This compound possesses multiple stereocenters, including several challenging all-carbon quaternary centers. The precise three-dimensional arrangement of these centers is critical for the molecule's identity and potential biological activity. The enantioselective synthesis of such quaternary stereocenters is a significant hurdle in organic synthesis. nih.govrsc.org

    A successful synthesis must therefore incorporate highly stereoselective transformations. Key strategies could include:

    Substrate-Controlled Diastereoselection: Utilizing existing stereocenters within a synthetic intermediate to direct the formation of new ones.

    Chiral Pool Synthesis: Employing readily available chiral starting materials, such as terpenes or sugars, that already contain some of the required stereocenters. nih.gov

    Asymmetric Catalysis: Using chiral catalysts to create key stereocenters with high enantioselectivity, a cornerstone of modern synthesis. pnas.org

    The control of these stereocenters, particularly the contiguous and quaternary ones, would need to be a central consideration from the earliest stages of the synthetic design.

    For this compound, a convergent plan would involve the synthesis of at least two advanced fragments. For instance, a bicyclic or tricyclic core structure could be prepared through one pathway, while a second fragment containing the remaining rings and necessary functional groups for coupling is prepared in parallel. This modularity is essential for tackling molecules of such architectural complexity. nih.govrsc.orgoup.com

    Identification of Key Stereocenters and Stereoselective Transformations

    Application of Advanced Synthetic Organic Reactions

    The construction of this compound would necessitate the use of a wide array of powerful and selective reactions to form its numerous bonds and stereocenters efficiently.

    Catalytic asymmetric reactions are crucial for establishing the absolute stereochemistry of the target molecule efficiently. pnas.orgmdpi.com In a hypothetical synthesis of this compound, several such reactions could be envisioned:

    Asymmetric Annulation Reactions: To construct the carbocyclic rings with control over newly formed stereocenters. Organocatalytic or metal-catalyzed annulations could provide rapid access to chiral building blocks. rsc.org

    Enantioselective Alkylation or Conjugate Addition: To create one or more of the stereocenters, including the quaternary centers, by adding a carbon substituent to a prochiral substrate. nih.gov

    Asymmetric Hydrogenation or Dihydroxylation: To set the stereochemistry of alcohol groups or reduce double bonds in a stereocontrolled manner.

    These methods offer the advantage of using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, which is a key principle of green and efficient chemistry.

    Cross-coupling reactions catalyzed by transition metals are among the most powerful tools for C-C bond formation. The Stille cross-coupling, which couples an organotin compound with an organic halide or triflate, is particularly well-suited for the late-stage connection of complex fragments due to its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org

    In the context of the proposed convergent synthesis of this compound, a Stille coupling could be employed to join the polycyclic core with the side chain.

    Table 2: Hypothetical Stille Cross-Coupling Reaction for this compound Synthesis
    ComponentStructure/DescriptionRoleReference Reaction Principle
    OrganostannaneFragment B attached to a trialkyltin group (e.g., -SnBu₃)Nucleophilic partnerThe palladium catalyst facilitates the coupling of the organostannane and the electrophile to form a new C-C bond, a well-established method in the total synthesis of complex natural products. acs.orgnih.govthieme-connect.com
    ElectrophileFragment A (polycyclic core) functionalized with a halide or triflate (e.g., -I, -OTf)Electrophilic partner
    CatalystPalladium(0) complex (e.g., Pd(PPh₃)₄)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)Palladium-based catalysts are standard for Stille reactions.

    The construction of the dense, bridged polycyclic core of this compound is a major synthetic hurdle. bohrium.com Success would rely on powerful and stereoselective ring-forming reactions. Potential key cyclization strategies could include:

    Intramolecular Diels-Alder Reaction: A classic strategy for forming six-membered rings with excellent stereocontrol, potentially setting up multiple stereocenters in a single step.

    Radical Cyclization: Useful for forming five- and six-membered rings, often under mild conditions that tolerate sensitive functional groups. thieme-connect.combeilstein-journals.org

    C-H Bond Insertion/Functionalization: An advanced strategy that allows for the formation of rings by creating a C-C bond from a typically unreactive C-H bond, which can significantly shorten a synthetic sequence. beilstein-journals.orgbeilstein-journals.org

    Intramolecular Aldol or Michael Reactions: To form rings by connecting existing fragments through carbonyl chemistry. researchgate.net

    The choice of cyclization strategy would be critical and would need to be carefully planned to ensure the formation of the thermodynamically challenging bridged ring systems present in the target molecule. researchgate.netnih.gov

    Chemo-, Regio-, and Stereoselective Coupling Reactions (e.g., Stille cross-coupling)

    Rational Design and Synthesis of this compound Analogues and Derivatives

    The pursuit of novel therapeutic agents often involves the strategic modification of naturally occurring bioactive compounds. In the case of this compound, a tetracyclic natural product, its intriguing biological activities have spurred efforts to design and synthesize analogues and derivatives with enhanced properties. These endeavors are guided by the principles of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic profiles.

    Structure-Guided Derivatization for Targeted Activity Enhancement

    Structure-guided derivatization is a powerful strategy that leverages detailed knowledge of a compound's three-dimensional structure and its interactions with a biological target to design more effective molecules. While specific structure-guided derivatization studies for this compound are not extensively detailed in the provided information, the general principles can be applied. This approach typically involves identifying key pharmacophoric features and regions of the molecule that can be modified to improve binding affinity and efficacy.

    For instance, the antitubercular activity of this compound against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 50 μg/mL, provides a basis for such investigations. acs.orgdicames.onlineresearchgate.net The core tetracyclic scaffold of this compound is a primary area for modification. Alterations to the peripheral functional groups, such as the carboxylic acid and the phenylheptyl side chain, could be systematically explored.

    Molecular docking studies, a key component of structure-guided design, can predict how analogues might interact with potential protein targets. nih.gov Although a specific target for this compound's antitubercular activity is not identified in the provided text, this computational method is crucial for hypothesizing binding modes and guiding synthetic efforts.

    An example of derivatization of a related class of compounds, the oleanane-type triterpenoids, demonstrates how modifications to a specific ring (the C-ring) can lead to significant activity. nih.gov In this study, the creation of oxygen and nitrogen-containing derivatives of erythrodiol (B191199) resulted in compounds with significant activity against Chlamydia trachomatis. nih.gov This highlights how targeted modifications to the core structure can yield potent and selective agents.

    Preclinical Pharmacological Evaluation and Biological Activity Spectrum Profiling

    In Vitro Antimicrobial Activity Assessments

    In vitro studies are crucial for the initial screening of a compound's ability to inhibit the growth of pathogenic microorganisms. These laboratory-based assays provide foundational data on the antimicrobial spectrum and potency of a test substance before it can be considered for more advanced testing.

    Specific Antitubercular Activity against Mycobacterium tuberculosis H37Rv

    Erythrophloin C has been specifically evaluated for its activity against Mycobacterium tuberculosis H37Rv, the well-characterized laboratory strain used in tuberculosis research. Research has demonstrated that this compound exhibits antitubercular activity against this strain, with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL. acs.orgnih.govnih.govresearchgate.netresearchgate.net This finding is significant when compared to the MIC of the standard antitubercular drug ethambutol, which is 6.25 μg/mL in similar assays. researchgate.netresearchgate.net

    The antitubercular activity was determined through established microbial sensitivity tests. nih.gov Such findings position this compound as a compound of interest for further investigation in the development of new antitubercular agents, especially given the global challenge of drug-resistant tuberculosis. acs.orgnih.govresearchgate.net

    Table 1: Antitubercular Activity of this compound

    Compound Test Organism MIC (µg/mL) Reference Drug Reference MIC (µg/mL)
    This compound M. tuberculosis H37Rv 50 Ethambutol 6.25

    Data sourced from multiple studies. acs.orgresearchgate.netresearchgate.net

    Broad-Spectrum Antibacterial and Antifungal Evaluations

    While specific data on the broad-spectrum antibacterial and antifungal activity of purified this compound is limited in the available scientific literature, the class of compounds to which it belongs—endiandric acids isolated from the Beilschmiedia genus—has shown notable antimicrobial properties. nih.govmdpi.com

    For instance, other endiandric acid derivatives isolated alongside this compound from Beilschmiedia species have demonstrated activity against various bacteria, including Bacillus subtilis, Micrococcus luteus, Escherichia coli, and Pseudomonas stutzeri. researchgate.netresearchgate.netmdpi.com Similarly, different compounds from the same plant extracts have shown broad-spectrum antifungal activity against pathogens like Candida spp. and Aspergillus fumigatus. acs.org However, specific studies detailing a comprehensive screening of this compound itself against a wide panel of bacteria and fungi are not extensively documented. General research into compounds like this compound often includes screening for antimicrobial properties as part of the initial investigation process. ontosight.ai

    Predictive Modeling of Biological Activity Spectra

    Computational tools are increasingly utilized in preclinical research to forecast the potential pharmacological effects of chemical compounds. These in silico methods analyze a molecule's structure to predict its biological activities, helping to guide and prioritize experimental research.

    Utilization of Computational Platforms (e.g., PASS) for Pharmacological Effect Prediction

    There is no publicly available, specific Prediction of Activity Spectra for Substances (PASS) analysis for this compound in the reviewed literature. However, the PASS platform is a well-established computational tool used to predict thousands of biological activities based on the structural formula of a compound. um.edu.my It compares the structure of a new molecule to a vast database of over one million known biologically active compounds to generate a list of probable activities, each assigned a probability of being active (Pa) and inactive (Pi). This approach is valuable for identifying new potential therapeutic applications and mechanisms of action for natural products. um.edu.my

    Analysis of Predicted Molecular Mechanisms and Target Interactions

    Without a specific PASS prediction for this compound, a detailed analysis of its predicted molecular mechanisms and target interactions cannot be provided. Such an analysis would typically involve examining the high-probability activities from the PASS report. For example, if a high Pa value for "anti-inflammatory" was predicted, researchers would then investigate potential interactions with molecular targets known to be involved in inflammation, such as cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB). Molecular docking studies could then be employed to simulate the binding of this compound to these protein targets to further elucidate the mechanism of action.

    Advanced Preclinical In Vitro and In Vivo Efficacy Studies

    Following initial screening and computational predictions, promising compounds advance to more complex preclinical studies to confirm efficacy and understand their biological effects in more relevant physiological systems.

    While the antitubercular activity of this compound has been established in vitro, there is currently no specific information available in the public domain regarding advanced preclinical studies, such as its efficacy in in vivo animal models of tuberculosis or other diseases. acs.orgnih.gov The biological activity of this compound remains an area of ongoing research. ontosight.ai Further investigation, including both in vitro and potential in vivo studies, is necessary to fully characterize its therapeutic potential. ontosight.ai

    Phenotypic and Target-Based Cellular Assays

    Erythrophleum alkaloids have been evaluated in a variety of cellular assays, revealing significant cytotoxic, anti-angiogenic, and enzyme-inhibitory activities.

    Cytotoxicity in Cancer Cell Lines: Phenotypic screening using cancer cell lines has demonstrated the potent cytotoxic effects of various Erythrophleum extracts and their isolated alkaloids. For instance, an ethanolic leaf extract of Erythrophleum succirubrum showed dose- and time-dependent cytotoxicity against the human cholangiocarcinoma cell line KKU-M213. nih.gov Similarly, extracts from Erythrophleum suaveolens exhibited potent anticancer activity against BT-549, BT-20, and PC-3 cell lines. core.ac.uk

    Specific cassaine-type diterpenoid amides isolated from Erythrophleum fordii have shown selective cytotoxic activities against a broad panel of human cancer cell lines, including A2780 (ovarian), KB (oral epithelial), Bel-7402 (liver), BGC-823 (gastric), MCF-7 (breast), and A549 (lung). thieme-connect.comresearchgate.net One such compound, 3β-acetyl-nor-erythrophlamide (3AEP), was particularly effective against human leukemia cell lines HL-60 and KG-1. nih.govmdpi.com This compound was shown to induce apoptosis through the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Another cassaine (B1668602) diterpenoid amine, known as C5, also induced apoptosis via the extrinsic pathway in human lung cancer and lymphoma cells. mdpi.com

    Interactive Table of Cytotoxic Activity of Erythrophleum Alkaloids Below is an interactive table summarizing the cytotoxic effects (IC₅₀ values) of various Erythrophleum alkaloids on different human cancer cell lines.

    Alkaloid/ExtractCell LineActivity (IC₅₀)Source
    3β-acetyl-nor-erythrophlamide (3AEP)HL-60 (Leukemia)12.0 ± 1.2 µM mdpi.com
    3β-acetyl-nor-erythrophlamide (3AEP)KG-1 (Leukemia)18.1 ± 2.7 µM mdpi.com
    3β-acetyl-nor-erythrophlamide (3AEP)Hela (Cervical)16.5 ± 2.7 µM mdpi.com
    Erythrophlesin HOVCAR8 (Ovarian)16.7 ± 1.3 µM mdpi.com
    Cassaine Diterpenoid (Compound 2)MCF-7 (Breast)3.66 ± 1.20 µM researchgate.net
    Cassaine Diterpenoid (Compound 2)A549 (Lung)2.87 ± 0.46 µM researchgate.net
    E. succirubrum Ethanolic Leaf ExtractKKU-M213 (Cholangiocarcinoma)1.19 ± 1.38 µg/mL (96h) nih.gov
    E. suaveolens ExtractBT-549, BT-20, PC-30.2-1.3 µg/mL core.ac.uk

    Target-Based Assays: The primary molecular target for the cardiotonic and toxic effects of Erythrophleum alkaloids is the Na+/K+-ATPase enzyme. researchgate.net Alkaloids isolated from Erythrophleum lasianthum, such as 3β-hydroxynorerythrosuamine, were shown to be very active inhibitors of Na+/K+-ATPase isolated from bovine cardiac sarcolemmal vesicles. nih.gov This inhibitory action disrupts the crucial sodium-potassium ion gradient across cell membranes, leading to downstream effects like increased intracellular calcium and enhanced cardiac contractility, similar to the mechanism of digitalis glycosides. prota4u.orgnih.gov

    Other cellular activities include anti-angiogenic effects. The compound 3β-acetyl-nor-erythrophlamide was found to suppress vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). oncotarget.comnih.gov This activity was linked to the inhibition of endothelial nitric oxide synthase (eNOS) activation. oncotarget.com

    Established Disease Models in Laboratory Animals (excluding human trials)

    Preclinical studies in laboratory animals have confirmed the potent and often toxic in vivo effects of Erythrophleum alkaloids.

    Cardiotoxicity and General Toxicity: The most prominent effect observed in animal models is severe cardiotoxicity. In warm-blooded animals, high doses of bark extracts from Erythrophleum suaveolens act as a rapid cardiac poison, causing cardiac arrest within minutes. pfaf.org The alkaloids produce a stimulant effect on the heart similar to digitoxine. prota4u.org Sub-acute administration of aqueous leaf extracts of Erythrophleum africanum for 28 days in rats resulted in significant organ damage, with histopathological lesions observed in the liver and kidneys at higher doses. scialert.net An acute oral toxicity study of aqueous Erythrophleum guineense stem bark in Wistar rats determined an LD₅₀ of 6480.74 mg/kg. scialert.net

    Analgesic and Anti-inflammatory Models: Despite their toxicity, some Erythrophleum extracts have shown potential therapeutic effects in animal models of pain and inflammation. A study investigating the analgesic properties of Erythrophleum alkaloids used experimental pain models in rats, such as the formalin test, to assess antinociceptive activity against chemical stimuli. pensoft.net

    Other Pharmacological Activities: Extracts from Erythrophleum guineense have also been investigated for other properties. In a study using rats, a methanol (B129727) extract of the stem bark demonstrated antioxidant and hypoglycemic activities at doses of 100, 200, and 400 mg/kg. researchgate.netresearchgate.net

    Table of Preclinical Findings in Animal Models

    Compound/ExtractAnimal ModelObserved EffectFindingSource
    E. suaveolens Bark ExtractWarm-blooded animalsCardiotoxicityRapid-acting cardiac poison. pfaf.org
    E. guineense Aqueous Stem Bark ExtractWistar RatsAcute ToxicityLD₅₀ of 6480.74 mg/kg. scialert.net
    E. africanum Aqueous Leaf ExtractAlbino RatsSub-acute ToxicityLiver and kidney lesions at 2000-3000 mg/kg. scialert.net
    E. guineense Methanol Stem Bark ExtractRatsHypoglycemic ActivityReduction in blood glucose at 100-400 mg/kg. researchgate.net
    Pyrrolic Compounds (Analogue class)Wistar RatsAnalgesic ActivityEfficacy against chemical pain stimuli in formalin test. pensoft.net

    Application of New Approach Methodologies (NAMs) in Preclinical Drug Development

    While traditional in vitro and in vivo models have been the mainstay for evaluating Erythrophleum alkaloids, some modern computational techniques are beginning to be applied.

    In Silico Modeling: Molecular docking, a key in silico method, has been used to predict the binding interactions between specific Erythrophleum alkaloids and their protein targets. For example, the compound 3β-acetyl-nor-erythrophlamide (3AEP) was modeled to understand its apoptotic mechanism. nih.govnih.gov The docking simulations showed that 3AEP could effectively bind to both the allosteric site of procaspase-3 and the active site of PARP-1, with calculated binding energies of -7.51 and -9.63 kcal/mol, respectively. nih.govnih.govresearchgate.net These computational results support the experimental findings that 3AEP induces apoptosis by activating these key proteins. nih.gov Such in silico approaches are valuable for elucidating mechanisms of action and predicting structure-activity relationships for these complex natural products. mdpi.com

    Organ-on-a-Chip Systems and Advanced In Vitro Human-Based Systems: Searches of the current literature did not yield studies where Organ-on-a-Chip systems or other advanced in vitro human-based systems have been specifically applied to the preclinical evaluation of erythrophleine (B1234728) C or related Erythrophleum alkaloids. The development of such models could offer more physiologically relevant platforms for assessing the complex cardiotoxicity and other systemic effects of these compounds in the future.

    Detailed Molecular Mechanism of Action Investigations

    Identification and Validation of Molecular Targets

    The primary molecular target identified for erythrophleum alkaloids, including compounds structurally related to erythrophloin C, is the Na+/K+-ATPase enzyme. wikipedia.orgphysiology.org This enzyme is crucial for maintaining electrochemical gradients across cell membranes.

    This compound and related alkaloids are recognized as potent inhibitors of Na+/K+-activated adenosine (B11128) triphosphatase (Na+/K+-ATPase). wikipedia.orgphysiology.org This enzyme facilitates the transport of sodium and potassium ions across the cell membrane against their concentration gradients, a process essential for nerve signal transmission and maintaining cellular homeostasis. wikipedia.org The inhibitory action of erythrophleine (B1234728) on Na+/K+-ATPase disrupts this ion transport. wikipedia.org The mechanism is thought to be similar to that of cardiac glycosides, which stabilize the enzyme in the E2-P transition state, preventing the extrusion of sodium ions. wikipedia.org

    While the outline specifies an interest in Dihydropteroate Synthase (DHPS), current research available in the provided search results does not indicate that this compound has been profiled for inhibitory or activatory effects against this particular enzyme. DHPS is a key enzyme in the folate synthesis pathway in many microorganisms and is the target for sulfonamide antibacterial drugs. wikipedia.orgnih.gov These drugs act as competitive inhibitors of DHPS, blocking the synthesis of nucleic acids and preventing cell division. wikipedia.org However, no studies linking this compound to DHPS inhibition were found.

    Table 1: Profiled Enzyme Interactions for Erythrophleum Alkaloids

    Enzyme Action Effect
    Na+/K+-ATPase Inhibition Disrupts sodium and potassium ion transport, affecting nerve signaling and cellular homeostasis. wikipedia.orgphysiology.org
    Dihydropteroate Synthase No Data Available N/A

    Specific receptor binding studies for this compound are not extensively detailed in the available search results. While the advancement of understanding plant-derived compounds involves screening for effects on various receptors like purinergic, GABA, glutamate, and opioid receptors, specific data for this compound is lacking. mdpi.com The primary mechanism described is enzyme inhibition rather than direct receptor modulation. wikipedia.org In contrast, studies on other compounds, such as erythropoietin, have characterized specific high-affinity receptor binding sites on cell surfaces, which are crucial for their biological activity. nih.gov However, similar detailed receptor affinity studies for this compound are not presently available.

    Enzyme Inhibition and Activation Profiling (e.g., Dihydropteroate Synthase Inhibition)

    High-Resolution Structural Biology for Ligand-Target Interactions

    Detailed structural biology studies, such as X-ray crystallography or cryo-EM, of this compound bound to its target protein, Na+/K+-ATPase, are not described in the provided search results. Such studies are crucial for understanding the precise molecular interactions.

    While molecular docking and dynamics simulations are powerful tools to predict the binding affinity and interaction of a ligand with a target protein, specific studies applying these techniques to this compound and its interaction with proteases or its primary target, Na+/K+-ATPase, were not identified in the search results. mdpi.comchemrxiv.orgchemmethod.com Molecular docking is widely used to screen phytochemical libraries against protein targets, such as the main protease (Mpro) of viruses, to identify potential inhibitors. mdpi.compreprints.org This computational approach evaluates binding affinities and helps visualize potential conformations of the ligand within the protein's binding site. mdpi.combiomedpharmajournal.org For example, studies on other natural compounds have used molecular docking to predict binding energies and interactions with viral proteases. researchgate.net However, this specific application has not been reported for this compound in the provided data.

    A range of biophysical techniques are available to determine the binding affinity and kinetics of ligand-target interactions. biophysics.orgnih.gov Methods like Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD), fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to provide quantitative data on binding affinity (e.g., Kd values) and the kinetics of the interaction. nih.gov For instance, ITC can measure the heat change upon binding to determine the binding affinity, while other spectroscopic methods can reveal conformational changes in the target protein upon ligand binding. biophysics.orgnih.gov Although these techniques are standard in drug discovery and molecular biology, specific studies employing them to quantify the binding affinity and kinetics of this compound with Na+/K+-ATPase or other potential targets were not found in the provided search results.

    Molecular Docking and Dynamics Simulations to Elucidate Binding Modes (e.g., Protease Binding)

    Elucidation of Downstream Cellular and Biochemical Pathway Perturbations

    The primary downstream effect of this compound's inhibition of Na+/K+-ATPase is the disruption of cellular ion homeostasis, which has significant consequences for cellular function. wikipedia.org This inhibition leads to weakened nerve signaling responses. wikipedia.org The perturbation of the sodium gradient across the cell membrane can affect numerous other transport systems and cellular processes that rely on this gradient. This can lead to a cascade of effects, including alterations in intracellular calcium levels and changes in cell volume. The disruption of fundamental processes like nerve impulse transmission and maintenance of cellular equilibrium ultimately contributes to the compound's toxicity. wikipedia.org While broader pathway analyses, such as those identifying alterations in mitochondrial function, cytoskeleton organization, or nutrient sensing, have been conducted for other disease models, a detailed elucidation of the full spectrum of cellular pathways perturbed by this compound is not available in the provided search results. nih.gov

    Proteomic and Metabolomic Profiling of Treated Biological Systems

    There are no publicly accessible research studies that have performed proteomic or metabolomic profiling on cells, tissues, or organisms treated with erythrophleine C. Proteomic studies, which are crucial for identifying the protein targets and off-targets of a compound, have not been reported for erythrophleine C. cd-genomics.com Such studies would typically involve techniques like mass spectrometry to analyze changes in the abundance and post-translational modifications of proteins in response to the compound.

    Similarly, metabolomic profiling, a powerful tool for understanding how a substance alters the metabolic pathways within a biological system, has not been applied to the study of erythrophleine C. mdpi.com This type of analysis would provide insights into the downstream effects of the compound's activity by measuring fluctuations in endogenous metabolites. The absence of such data means that the broader physiological impact of erythrophleine C at a molecular level remains uncharacterized.

    Gene Expression Modulation and Pathway Analysis

    Investigations into how erythrophleine C may modulate gene expression are also absent from the scientific record. Techniques such as RNA sequencing (RNA-Seq) or microarray analysis, which are standard methods for determining how a compound alters the transcriptome, have not been utilized in the context of erythrophleine C research. mdpi.comazenta.com These analyses are fundamental for identifying the signaling pathways and cellular processes that are transcriptionally regulated in response to a chemical stimulus.

    Consequently, no data exists on specific genes or gene sets that are upregulated or downregulated by erythrophleine C, and no pathway analysis has been conducted to map its potential influence on cellular signaling networks. The lack of this information precludes a deeper understanding of its mechanism of action from a genomic perspective.

    Comprehensive Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

    Systematic Medicinal Chemistry Approaches to SAR Elucidation

    The study of the structure-activity relationship (SAR) of Erythrophleum alkaloids aims to understand how specific structural features of these molecules contribute to their biological activity. epo.org This knowledge is crucial for designing new compounds with potentially enhanced therapeutic properties and reduced toxicity.

    Impact of Core Skeleton Modifications on Biological Function

    The fundamental structure of Erythrophleum alkaloids is the cassane diterpenoid skeleton. Modifications to this core have been shown to significantly alter their biological effects. The cassane skeleton itself can be oxidized to form furan (B31954) diterpene derivatives known as vouacapanes, indicating a potential for diverse biological activities based on the core structure. researchgate.net

    Research into various cassane-type diterpenes has revealed a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. researchgate.net The specific arrangement and stereochemistry of the rings within the cassane skeleton are critical for these activities.

    Table 1: Impact of Core Skeleton Modifications on Biological Activity

    ModificationObserved Effect on Biological ActivityReference Compound(s)
    Oxidation to furan diterpene (vouacapane)Alters the class of compound, suggesting a shift in biological targets.Cassane vs. Vouacapane
    Changes in ring fusion stereochemistryCan lead to significant changes in the overall shape of the molecule, affecting receptor binding.Isomeric Cassane Derivatives

    Role of Peripheral Substituents and Their Physicochemical Properties on Activity

    The peripheral substituents on the Erythrophleum alkaloid scaffold play a pivotal role in modulating their biological activity. These substituents influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn affect how the molecule interacts with its biological target. mdpi.com

    Studies on a series of 20 Erythrophleum alkaloids demonstrated that the presence of a hydroxyl group at the C-3 position enhances cardiotonic activity. nih.gov Furthermore, esterification of this hydroxyl group leads to a further increase in this activity. nih.gov The nature of the amino group in the side chain is also critical. Erythrophleum alkaloids are classified as either ester amines or amides, and this distinction, along with the specific substituents on the nitrogen atom, significantly influences their biological profile, including their inotropic effects and cytotoxicity. researchgate.net

    Table 2: Influence of Peripheral Substituents on Biological Activity

    Substituent/ModificationPositionEffect on Physicochemical PropertiesImpact on Biological ActivityExample Alkaloid(s)
    Hydroxyl groupC-3Increases polarityEnhances cardiotonic activity. nih.govCassaine (B1668602) nih.gov
    Esterification of C-3 hydroxylC-3Increases lipophilicityFurther enhances cardiotonic activity. nih.govEsterified derivatives of cassaine
    Amine vs. Amide side chainSide ChainAlters hydrogen bonding and basicityAffects inotropic action and cytotoxicity. researchgate.netErythrophlamine vs. Cassamide

    Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. frontiersin.orgjocpr.com

    Development and Validation of Predictive Models for Potency and Selectivity

    The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their structure, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. medcraveonline.comjocpr.com For Erythrophleum alkaloids, QSAR models could be developed to predict their cardiotonic potency or their selectivity for specific biological targets.

    The Organization for Economic Cooperation and Development (OECD) has established guidelines for the development of reliable QSAR models, which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of goodness-of-fit, robustness, and predictivity. frontiersin.org

    Application in Virtual Screening and Library Design

    Once validated, QSAR models can be powerful tools for virtual screening of large compound libraries to identify potential new hits. frontiersin.org This in silico approach can significantly reduce the time and cost associated with experimental high-throughput screening. frontiersin.org For Erythrophleum alkaloids, a QSAR model could be used to screen virtual libraries of related structures to prioritize the synthesis of compounds with predicted high potency and desirable safety profiles. prestwickchemical.com The integration of QSAR with other computational methods, such as pharmacophore modeling and molecular docking, can further enhance the efficiency of library design and virtual screening. nih.gov

    Conformational and Stereochemical Dependencies of Biological Activity

    The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its constituent atoms (stereochemistry) are critical determinants of its biological activity. nih.gov Chiral natural products are often produced as a single enantiomer, and their biological activity is highly dependent on their specific stereochemistry. mdpi.com

    For Erythrophleum alkaloids, the complex, multi-cyclic core contains numerous chiral centers, leading to a specific three-dimensional shape. This shape is crucial for the molecule's ability to bind to its biological target, such as the Na+/K+-ATPase enzyme, which is implicated in its cardiotonic effects. nih.gov Any change in the stereochemistry at these chiral centers can drastically alter the molecule's conformation and, consequently, its biological activity. Molecular modeling studies can provide insights into the structural and stereochemical requirements for effective binding to a biological target. mdpi.com

    Influence of Chirality on Target Recognition and Efficacy

    The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in determining its biological activity. mdpi.com Most alkaloids, including cassaine-type diterpenoids, are chiral molecules, meaning they exist in non-superimposable mirror-image forms called enantiomers. pensoft.netpreprints.orgbiomedgrid.com The biological systems with which these molecules interact, such as enzyme binding sites and receptors, are also chiral. This inherent chirality in biological targets leads to stereoselectivity, where one stereoisomer of a drug may exhibit significantly different potency, pharmacological action, or toxicity compared to its counterpart. biomedgrid.comnih.gov

    Conformational Flexibility and Its Role in Ligand-Target Interactions

    Conformational analysis, the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, is fundamental to understanding ligand-target interactions. lumenlearning.comunicamp.br While parts of a molecule may be rigid, other sections often possess rotational freedom, allowing the molecule to exist as an equilibrium of different conformers. rsc.org The ability of a ligand to adopt a specific, low-energy conformation that is complementary to the binding site of a target protein is crucial for its biological function. nih.gov

    The structure of erythrophleine (B1234728) C consists of a rigid cassane diterpenoid skeleton and a more flexible N-containing side chain. researchgate.netresearchgate.net This structural arrangement imparts a combination of rigidity and flexibility. The rigid core acts as a scaffold, holding key functional groups in a defined orientation, while the flexible side chain can rotate and adapt its shape to optimize interactions within the target's binding pocket. lumenlearning.com This flexibility is essential for the binding process, which often involves an "induced fit" mechanism, where the binding of the ligand can induce conformational changes in the target protein, and vice versa, to achieve a more stable complex. nih.gov

    Advanced Analytical Research Methods for Characterization and Quantification

    High-Resolution Spectroscopic Techniques for Structural Confirmation

    The definitive identification and structural elucidation of complex natural products like erythrophleine (B1234728) C depend on high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules. emerypharma.com For a molecule with the complexity of erythrophleine C, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. emerypharma.com

    The process typically begins with 1D NMR experiments:

    ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. emerypharma.com

    ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org The broad chemical shift range (0-220 ppm) minimizes signal overlap, which is a significant advantage for large molecules. libretexts.org

    DEPT (Distortionless Enhancement by Polarization Transfer): Experiments such as DEPT-90 and DEPT-135 are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. magritek.com DEPT-90 only shows CH signals, while DEPT-135 shows CH and CH₃ signals as positive and CH₂ signals as negative, providing crucial information for assembling molecular fragments. magritek.com

    Due to spectral complexity and overlapping signals in 1D spectra, 2D NMR techniques are essential for establishing the complete molecular framework. libretexts.orgnih.gov These experiments correlate signals from different nuclei, revealing their connectivity.

    COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are coupled to each other (typically through two or three bonds), helping to map out proton-proton networks within the molecule. libretexts.org

    HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This is fundamental for assigning carbon signals based on their attached, and often more easily assigned, protons. libretexts.org

    HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is critical for connecting molecular fragments across quaternary carbons and heteroatoms, ultimately allowing for the complete assembly of the carbon skeleton. mdpi.com

    Table 1: NMR Experiments for Structural Elucidation of Erythrophleine C

    Experiment Type Information Provided Purpose in Analysis
    ¹H NMR 1D Chemical shift, integration, coupling constants of protons. Identifies proton environments and neighboring protons. emerypharma.com
    ¹³C NMR 1D Chemical shift of carbon atoms. Determines the number of unique carbons. libretexts.org
    DEPT-135 1D Differentiates C, CH, CH₂, and CH₃ groups. Assigns carbon types (positive CH/CH₃, negative CH₂). magritek.com
    COSY 2D Shows proton-proton (¹H-¹H) spin coupling. Establishes connectivity between adjacent protons. libretexts.org
    HSQC 2D Shows one-bond proton-carbon (¹H-¹³C) correlations. Directly links protons to their attached carbons. libretexts.org
    HMBC 2D Shows long-range (2-3 bond) ¹H-¹³C correlations. Connects molecular fragments and establishes the full carbon skeleton. mdpi.com

    High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula and probing the structure of compounds. longdom.org Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental composition for a given mass. scirp.org

    For erythrophleine C, HRMS provides two key pieces of information:

    Accurate Mass Measurement: An exact mass measurement of the molecular ion (e.g., [M+H]⁺) allows for the calculation of its elemental formula, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms, which is a fundamental step in structural verification. longdom.org

    Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, typically through Collision-Induced Dissociation (CID), a tandem mass spectrometer (MS/MS) generates a spectrum of fragment ions. longdom.orgscirp.org The fragmentation pattern is like a molecular fingerprint and provides invaluable structural information. nih.gov By analyzing the mass differences between the precursor ion and the fragment ions, researchers can deduce the structure of different parts of the molecule and how they are connected. This is particularly useful for characterizing the diterpenoid core and the aminoethanol side chain of erythrophleine C. researchgate.net

    Table 2: Representative Data from HRMS Analysis

    Ion Type Analysis Information Gained
    Precursor Ion [M+H]⁺ Accurate Mass Measurement Provides an exact mass used to calculate the unique elemental composition (e.g., C₂₄H₃₉NO₅). scirp.org
    Fragment Ions Tandem MS (MS/MS) Generates a fragmentation pattern that reveals structural motifs. nih.gov
    Hypothetical Fragment 1 Loss of H₂O Suggests the presence of a hydroxyl group.
    Hypothetical Fragment 2 Loss of the amino side chain Confirms the mass and structure of the diterpenoid core.
    Hypothetical Fragment 3 Cleavage within the ring system Provides information on the structure of the polycyclic cassane skeleton.

    Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

    Chromatographic Method Development for Purity Assessment and Quantification

    Chromatographic techniques are essential for separating erythrophleine C from complex matrices (such as plant extracts or biological fluids), assessing its purity, and performing accurate quantification.

    Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. gcms.cz Erythrophleine C, like many alkaloids and diterpenoids, is a polar, high-molecular-weight compound with low volatility, making it unsuitable for direct GC analysis.

    To overcome this limitation, derivatization is required. gcms.cz This process involves chemically modifying the molecule to replace polar functional groups (like hydroxyls and amines) with nonpolar groups, thereby increasing its volatility and thermal stability. A common technique is silylation, which converts -OH and -NH groups into trimethylsilyl (B98337) (TMS) ethers and amines. tcichemicals.com

    Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides detection and structural confirmation based on the mass spectrum of the derivative. restek.com

    Table 3: Derivatization for GC-MS Analysis

    Derivatization Agent Abbreviation Target Functional Groups Resulting Derivative
    N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH₂, -SH Trimethylsilyl (TMS)
    N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA -OH, -COOH, -NH₂, -SH tert-Butyldimethylsilyl (TBDMS)
    Acetic Anhydride (B1165640) - -OH, -NH₂ Acetate (B1210297)
    Trifluoroacetic Anhydride TFAA -OH, -NH₂ Trifluoroacetate

    Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the premier technique for the quantification of non-volatile, polar compounds like erythrophleine C in complex mixtures. nih.gov It offers exceptional sensitivity and specificity, making it suitable for trace-level analysis in biological and clinical samples. labcorp.comquestdiagnostics.com

    The components of the system work in concert:

    Liquid Chromatography (LC): The sample is first injected into an HPLC or UPLC system, where erythrophleine C is separated from other matrix components based on its affinity for the column's stationary phase.

    Electrospray Ionization (ESI): The eluent from the LC column is sprayed into the mass spectrometer source, where the analyte is gently ionized, typically forming a protonated molecular ion [M+H]⁺, without causing significant fragmentation.

    Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to erythrophleine C is selected and fragmented. Specific fragment ions are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and sensitivity, as it filters out noise from co-eluting matrix components. nih.gov

    This method allows for the accurate quantification of erythrophleine C down to sub-picomolar concentrations. nih.gov

    Table 4: Advantages of LC-ESI-MS/MS for Erythrophleine C Analysis

    Feature Advantage
    High Sensitivity Enables detection and quantification at very low concentrations (pg/mL or ng/mL). questdiagnostics.comrsc.org
    High Specificity Tandem MS (MRM) minimizes interference from complex matrices, ensuring accurate results. nih.gov
    No Derivatization Required Analyzes the compound in its native form, simplifying sample preparation.
    Broad Applicability Suitable for a wide range of polar and non-volatile compounds.
    Quantitative Accuracy Provides precise and reproducible quantification over a wide dynamic range. labcorp.com

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

    Rational Derivatization Strategies for Enhanced Analytical Performance

    Derivatization is a chemical strategy used to modify an analyte to improve its analytical properties for a specific technique. gcms.czxjtu.edu.cn For a multifunctional compound like erythrophleine C, rational derivatization can significantly enhance analytical performance for both GC-MS and LC-MS/MS.

    The primary goals of derivatization include:

    Increasing Volatility: As discussed for GC-MS, this is essential for enabling the analysis of non-volatile compounds by converting polar functional groups into less polar, more volatile ones. gcms.cz

    Improving Thermal Stability: Derivatization protects thermally labile groups from degrading at the high temperatures used in the GC injector and column.

    Enhancing Ionization Efficiency: For LC-MS, derivatization can be used to introduce a functionality that is more easily ionized (e.g., a group with a permanent positive charge or high proton affinity), thereby increasing signal intensity and sensitivity.

    Improving Chromatographic Behavior: Derivatization can reduce undesirable interactions between the analyte and the column (e.g., peak tailing), leading to better peak shape and resolution.

    The choice of derivatization reagent is based on the functional groups present in the analyte (hydroxyls and a secondary amine in erythrophleine C) and the analytical goal. gcms.cz For example, silylation with reagents like BSTFA is common for GC analysis, while for LC-MS, reagents that introduce a readily chargeable moiety might be employed to boost ESI signal. xjtu.edu.cn

    Table 5: Summary of Derivatization Strategies

    Strategy Reagent Example Target Groups Analytical Enhancement Technique
    Silylation BSTFA, MTBSTFA -OH, -NH Increases volatility and thermal stability. GC-MS
    Acylation Trifluoroacetic Anhydride (TFAA) -OH, -NH Increases volatility; introduces fluorine atoms for enhanced detection by Electron Capture Detector (ECD). gcms.cz GC-MS
    Esterification Diazomethane -COOH Increases volatility (not applicable to erythrophleine C). GC-MS
    Charge Tagging Girard's Reagent Carbonyls Introduces a pre-charged group to enhance ESI efficiency. LC-MS/MS

    Strategies for Improved Volatility and Thermal Stability in GC-MS

    The analysis of complex, high-molecular-weight compounds such as erythrophleine C by Gas Chromatography-Mass Spectrometry (GC-MS) is inherently challenging. The primary obstacles are the compound's low volatility and potential for thermal degradation at the high temperatures required for GC analysis. organomation.com For a compound to be amenable to GC-MS, it must be sufficiently volatile to be transported through the GC column and thermally stable enough to avoid decomposition in the heated injector and column. organomation.comspectroscopyonline.com Erythrophleine C, a diterpenoid alkaloid, possesses polar functional groups, including a hydroxyl group, which contribute to its low volatility.

    To overcome these limitations, chemical derivatization is an essential strategy. jfda-online.comresearchgate.net Derivatization modifies the analyte's chemical structure to create a new compound with properties more suitable for GC analysis, namely increased volatility and thermal stability. jfda-online.com This is typically achieved by masking the polar functional groups.

    Common derivatization techniques applicable to the functional groups found in erythrophleine C include silylation and acylation. jfda-online.comchemrxiv.org

    Silylation: This is one of the most common derivatization methods in GC-MS. chemrxiv.org It involves the replacement of active hydrogens in functional groups, such as the hydroxyl group in erythrophleine C, with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents. nih.govresearchgate.net The resulting TMS ether is significantly more volatile and thermally stable than the original alcohol. For hindered hydroxyl groups, a catalyst like trimethylchlorosilane (TMCS) is often added to the reagent mixture. researchgate.net

    Acylation: This technique introduces an acyl group into the molecule, primarily by reacting with hydroxyl and amine functionalities. Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently used. jfda-online.comchemrxiv.org The formation of fluoroacyl derivatives can dramatically increase the volatility of the analyte. jfda-online.com This enhanced volatility can lead to shorter retention times and improved peak shapes during chromatographic separation.

    The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization, which is essential for accurate quantification. nih.gov

    Table 1: Derivatization Strategies for Erythrophleine C in GC-MS
    StrategyReagent ClassCommon ReagentsTarget Functional GroupPrimary Benefit
    SilylationSilylating AgentsBSTFA, MSTFA (+TMCS)HydroxylIncreases volatility and thermal stability. nih.gov
    AcylationFluorinated AnhydridesTFAA, PFPA, HFBAHydroxylSignificantly increases volatility. jfda-online.comchemrxiv.org

    Chemical Derivatization for Enhanced Ionization Efficiency and Specific Fragmentation in LC-MS/MS

    In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is employed not to increase volatility, but to enhance detection sensitivity and selectivity. ddtjournal.comresearchgate.net This is often achieved by improving the analyte's ionization efficiency in the mass spectrometer's ion source and by directing the fragmentation process to generate specific, high-intensity fragment ions. ddtjournal.comresearchgate.net LC-MS/MS is a powerful technique for analyzing compounds in complex biological matrices, and derivatization can significantly lower the limits of detection. researchgate.netwikipedia.org

    Enhanced Ionization Efficiency: The primary goal is to attach a chemical "tag" to the molecule that has a high proton affinity or a permanent charge. mdpi.comsigmaaldrich.com While the tertiary amine in erythrophleine C is a good site for protonation, derivatizing the hydroxyl group can also be beneficial. Reagents can be designed to introduce a quaternary amine group, which carries a permanent positive charge, leading to a dramatic increase in ESI response. mdpi.com For example, reagents like Girard's Reagent T can react with carbonyl groups, but similar principles are applied to create reagents for hydroxyl groups, which introduce a pre-charged tag and enhance ionization efficiency. sigmaaldrich.com This strategy of charge reversal or charge introduction can improve sensitivity by several orders of magnitude. mdpi.comlongdom.org

    Specific Fragmentation: A key advantage of tandem mass spectrometry (MS/MS) is the ability to perform selective detection using Multiple Reaction Monitoring (MRM). This involves monitoring a specific transition from a precursor ion (the ionized molecule) to a product ion (a specific fragment). Derivatization can be used to control the fragmentation process (Collision-Induced Dissociation - CID). ddtjournal.com By introducing a derivatizing group, a specific and predictable fragmentation pathway can be created. researchgate.net Often, the derivative is designed so that upon fragmentation, it yields a common, stable, and intense product ion characteristic of the derivatizing agent. ddtjournal.com This "reporter" ion can be used as the quantifier in an MRM experiment, leading to highly selective and sensitive analysis, as it minimizes interferences from the sample matrix. researchgate.net For instance, a derivatizing agent can be chosen that consistently cleaves at a specific bond, producing a dominant fragment ion and simplifying the resulting tandem mass spectrum. researchgate.netmdpi.com

    Table 2: Chemical Derivatization Strategies for Erythrophleine C in LC-MS/MS
    StrategyReagent TypeTarget Functional GroupMechanism of EnhancementPrimary Benefit
    Charge DerivatizationReagents with quaternary amine or high proton affinity moietiesHydroxylIntroduces a permanent positive charge or a group that is easily protonated. mdpi.comEnhanced ionization efficiency and significantly improved sensitivity. mdpi.comnih.gov
    Fragmentation ControlDerivatizing agents designed for specific cleavageHydroxylCreates a predictable and highly specific fragmentation pathway upon CID. ddtjournal.comGenerates a specific product ion for highly selective and sensitive MRM-based quantification. ddtjournal.comresearchgate.net

    Q & A

    Basic Research Questions

    Q. What are the established protocols for isolating erythrophloin C from natural sources, and how can their efficiency be comparatively analyzed?

    • Methodological Answer : Begin with a systematic review of extraction techniques (e.g., solvent extraction, chromatography) from peer-reviewed literature. Compare variables such as yield, purity, and scalability using ANOVA or regression analysis. Validate protocols via reproducibility tests under controlled conditions (e.g., pH, temperature). Prioritize studies with detailed spectral data (e.g., NMR, MS) for structural confirmation .
    • Example Table :

    Protocol VariableConsideration FactorsAnalytical Method
    Solvent polarityYield vs. environmental impactHPLC-PDA
    TemperatureThermal stability of compoundTGA-DSC

    Q. How can researchers determine the optimal solvent system for this compound crystallization to ensure structural integrity during X-ray diffraction analysis?

    • Methodological Answer : Screen solvent combinations (e.g., ethanol-water, DMSO) using phase diagrams and solubility parameters. Monitor crystal growth via microscopy and compare diffraction patterns with computational models (e.g., Mercury CSD). Cross-validate with IR spectroscopy to detect solvent residues .

    Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?

    • Methodological Answer : Use cell viability assays (MTT, resazurin) with positive (e.g., doxorubicin) and negative controls (solvent-only). Standardize cell lines (e.g., HEK293 vs. HeLa) and exposure times. Validate results with dose-response curves and IC50 calculations. Ensure blinding to reduce bias .

    Advanced Research Questions

    Q. What experimental strategies are recommended to resolve discrepancies in reported bioactivity profiles of this compound across different cell lines?

    • Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., assay conditions, cell passage numbers). Replicate studies under standardized protocols, including orthogonal assays (e.g., apoptosis markers, ROS detection). Apply machine learning to identify patterns in heterogeneous datasets .

    Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives to elucidate pharmacophore regions?

    • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation). Test bioactivity against a panel of targets (e.g., enzymes, receptors) and correlate with computational docking (AutoDock Vina). Use principal component analysis (PCA) to map key functional groups .

    Q. What statistical approaches are appropriate for analyzing time-dependent degradation kinetics of this compound under varying storage conditions?

    • Methodological Answer : Apply first-order kinetics models to degradation data. Use Arrhenius plots to predict shelf-life at different temperatures. Validate with accelerated stability studies and LC-MS quantification. Report confidence intervals and p-values for significance testing .

    Methodological Frameworks for Data Contradiction Analysis

    Q. How should researchers address conflicting reports on this compound’s mechanism of action in peer-reviewed literature?

    • Answer :

    Hypothesis Testing : Formulate competing hypotheses (e.g., receptor binding vs. oxidative stress) and design experiments to test exclusivity.

    Technical Replication : Repeat key experiments with independent labs to rule out protocol-specific artifacts.

    Cross-Disciplinary Validation : Integrate omics data (transcriptomics, proteomics) to identify upstream/downstream effects .

    Ethical and Reproducibility Considerations

    Q. What steps ensure ethical compliance and reproducibility in this compound research involving animal models?

    • Answer :

    • Follow ARRIVE guidelines for experimental design and reporting.
    • Pre-register study protocols on platforms like OSF.
    • Include sham-operated controls and randomize treatment groups to mitigate bias .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.